molecular formula C8H9FO3S B8508545 (3-Fluoro-5-(methylsulfonyl)phenyl)methanol

(3-Fluoro-5-(methylsulfonyl)phenyl)methanol

Cat. No. B8508545
M. Wt: 204.22 g/mol
InChI Key: BHUIATZHNRLVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-(methylsulfonyl)phenyl)methanol is a useful research compound. Its molecular formula is C8H9FO3S and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluoro-5-(methylsulfonyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluoro-5-(methylsulfonyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Fluoro-5-(methylsulfonyl)phenyl)methanol

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

(3-fluoro-5-methylsulfonylphenyl)methanol

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3

InChI Key

BHUIATZHNRLVMS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulphinic acid sodium salt (748 mg, 7.33 mmol) was added to (3-bromo-5-fluorophenyl)methanol (501 mg, 2.44 mmol) and copper(I) iodide (0.248 mL, 7.33 mmol) in DMSO (12 mL) under nitrogen. The resulting mixture was stirred at 90° C. for 3 days. The reaction mixture was diluted with EtOAc (300 mL), then filtered. The filtrate was washed sequentially with water (200 mL) and saturated brine (2×200 mL). The organic layer was dried over Na2SO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 70 to 100% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford [3-fluoro-5-(methylsulfonyl)phenyl]methanol (240 mg, 48.1%) as a white solid.
Quantity
748 mg
Type
reactant
Reaction Step One
Quantity
501 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.248 mL
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.